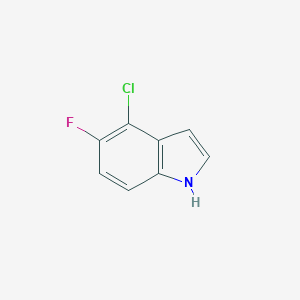

4-chloro-5-fluoro-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYZSKJQXNCPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469344 | |

| Record name | 4-chloro-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-02-6 | |

| Record name | 4-Chloro-5-fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Fluoro 1h Indole and Its Derivatives

Classical and Conventional Synthetic Routes to Indoles Relevant to 4-chloro-5-fluoro-1H-indole

Several foundational reactions in organic chemistry provide pathways to the indole (B1671886) nucleus. Their adaptation for the synthesis of specifically substituted indoles, including those with halogen patterns like this compound, relies on the availability of appropriately substituted precursors.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used and versatile methods for constructing the indole ring. wikipedia.orgbyjus.comnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comthermofisher.com

The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. byjus.com

Tautomerization of the phenylhydrazone to its enamine form. jk-sci.com

A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which is the core bond-forming step. wikipedia.orgjk-sci.com

Loss of an amine, followed by rearomatization to yield the final indole product. wikipedia.org

To synthesize this compound via this method, the required starting materials would be (4-chloro-5-fluorophenyl)hydrazine and a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring, such as pyruvic acid or an appropriate aldehyde. The reaction is catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com

The presence of electron-withdrawing chloro and fluoro substituents on the phenylhydrazine ring can influence the reaction rate and regioselectivity. These halogens decrease the nucleophilicity of the aryl ring, potentially requiring more forcing conditions for the cyclization step. However, the Fischer synthesis is generally robust and has been successfully applied to a wide range of substituted precursors, including those with halogen atoms. researchgate.net

Table 1: Overview of the Fischer Indole Synthesis for this compound

| Step | Description | Starting Materials | Key Intermediate | Product |

| 1 | Hydrazone Formation | (4-chloro-5-fluorophenyl)hydrazine, Aldehyde/Ketone (e.g., Pyruvic acid) | (4-chloro-5-fluorophenyl)hydrazone | - |

| 2 | Cyclization & Aromatization | (4-chloro-5-fluorophenyl)hydrazone | Di-imine intermediate | This compound |

The Reissert indole synthesis provides an alternative route starting from ortho-nitrotoluene derivatives. wikipedia.org The classical approach involves two main transformations:

A base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net Potassium ethoxide is often a more effective base than sodium ethoxide for this step. wikipedia.org

A reductive cyclization of the pyruvate (B1213749) intermediate, typically using zinc in acetic acid, which reduces the nitro group to an amine that subsequently cyclizes to form the indole-2-carboxylic acid. wikipedia.orgyoutube.com This product can then be decarboxylated by heating to yield the parent indole. wikipedia.org

For the preparation of this compound, the necessary starting material would be 4-chloro-5-fluoro-2-nitrotoluene. The condensation with diethyl oxalate would yield ethyl (4-chloro-5-fluoro-2-nitrophenyl)pyruvate. Subsequent reductive cyclization would produce this compound-2-carboxylic acid, which could then be decarboxylated. Various reducing agents can be employed for the cyclization step, offering modifications to the original procedure. researchgate.net

The Bischler–Napieralski reaction is a classic method for the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates, typically under acidic conditions using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org This reaction is most notably used for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. wikipedia.orgorganic-chemistry.org

While the Bischler-Napieralski reaction itself is not a direct route to simple indoles, its principles of intramolecular electrophilic aromatic substitution are fundamental in heterocyclic synthesis. The name is sometimes associated with the Bischler-Möhlau indole synthesis, a distinct reaction that involves the condensation of an α-halo-ketone with an excess of an arylamine. nih.gov For the synthesis of this compound, the Bischler-Möhlau approach would require reacting 4-chloro-3-fluoroaniline (B146274) with an appropriate α-haloketone. The harsh conditions and potential for side products, however, often limit the utility of this method for complex or sensitive substrates.

The Leimgruber-Batcho indole synthesis has become a powerful and widely adopted alternative to the Fischer method, particularly in the pharmaceutical industry. wikipedia.orgclockss.org This two-step process begins with an ortho-nitrotoluene derivative and offers high yields under relatively mild conditions. wikipedia.orgresearchgate.net

The sequence is as follows:

Enamine Formation: The o-nitrotoluene is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-o-nitrostyrene (an enamine). wikipedia.org

Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes and eliminates the secondary amine to form the indole ring. wikipedia.org A variety of reducing systems can be used, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid. wikipedia.orgclockss.org

To produce this compound, the synthesis would start from 4-chloro-5-fluoro-2-nitrotoluene. This method is highly efficient, and its applicability to the synthesis of the closely related 6-chloro-5-fluoroindole (B46869) has been demonstrated, suggesting its feasibility for the target 4,5-substituted isomer.

Table 2: Leimgruber-Batcho Synthesis Pathway

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Enamine Formation | 4-chloro-5-fluoro-2-nitrotoluene, DMF-DMA, Pyrrolidine | 1-(4-Chloro-5-fluoro-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene |

| 2 | Reductive Cyclization | Raney Ni, Hydrazine or H₂/Pd-C | This compound |

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry often favors multi-step sequences that allow for precise control over substitution patterns and can be scaled for industrial production. Syntheses starting from readily available anilines are particularly common.

Synthesizing this compound from a substituted aniline (B41778) requires the introduction of a two-carbon unit at the ortho position to the amino group, followed by cyclization. A plausible and effective route starting from 4-chloro-3-fluoroaniline can be adapted from methodologies like the Sugasawa or related syntheses.

One such patented approach for a similar isomer involves the following steps: google.com

Ortho-acylation/Imination: The starting aniline, 4-chloro-3-fluoroaniline, is reacted with chloroacetonitrile (B46850) in the presence of a Lewis acid, such as boron trichloride (B1173362) and aluminum trichloride. This effects an ortho-acylation or imination, forming an α-amino ketone intermediate after hydrolysis.

Reductive Cyclization: The resulting 2-amino-4-chloro-5-fluorophenyl ketone derivative is then reduced. Sodium borohydride (B1222165) is an effective reagent for this transformation, which reduces the ketone and facilitates the cyclization to form the indole ring system. google.com

This strategy provides direct access to the desired indole from a commercially available aniline derivative, offering a highly regioselective and efficient pathway. ossila.com

Table 3: Proposed Multi-step Synthesis from 4-chloro-3-fluoroaniline

| Step | Transformation | Starting Material | Reagents | Intermediate/Product |

| 1 | Ortho-functionalization & Hydrolysis | 4-chloro-3-fluoroaniline | 1. BCl₃, ClCH₂CN, AlCl₃ 2. HCl (aq) | 1-(2-Amino-4-chloro-5-fluorophenyl)ethan-1-one |

| 2 | Reductive Cyclization | 1-(2-Amino-4-chloro-5-fluorophenyl)ethan-1-one | NaBH₄ in Dioxane/H₂O | This compound |

Regioselective Halogenation Approaches for Indole Core

Achieving the regioselective introduction of a chlorine atom at the C4 position of a 5-fluoro-1H-indole core presents a significant synthetic challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. However, strategic use of directing groups can overcome this challenge and guide halogenation to the desired position. nih.gov

One plausible strategy involves the introduction of a removable directing group at the C3 position of the 5-fluoro-1H-indole starting material. This directing group can coordinate with a transition metal catalyst, bringing the chlorinating agent into proximity with the C4 position and facilitating a C-H activation and subsequent chlorination event. nih.govrsc.org While direct C4-chlorination of a 5-fluoroindole (B109304) has not been extensively reported, analogous palladium-catalyzed C-H functionalizations at the C4-position of indoles have been successfully demonstrated. rsc.org For instance, a palladium-catalyzed C4-selective fluoroalkylation of indoles has been achieved using a readily accessible and removable directing group at the C3 position. rsc.org This methodology highlights the feasibility of directing functionalization to the C4 position, a strategy that could be adapted for chlorination.

The general approach would involve the following conceptual steps:

Protection and Directing Group Installation: The nitrogen of 5-fluoro-1H-indole would first be protected, for example, with a tosyl or Boc group. Subsequently, a directing group, such as a picolinamide (B142947) or a similar coordinating moiety, would be installed at the C3 position.

Directed C-H Chlorination: The C3-directed indole would then be subjected to a palladium-catalyzed C-H chlorination. A suitable chlorine source, such as N-chlorosuccinimide (NCS), would be employed in the presence of a palladium catalyst, for instance, palladium(II) acetate. The directing group would chelate to the palladium center, positioning it for selective C-H activation and chlorination at the C4 position.

Removal of the Directing Group and Deprotection: Following the successful C4-chlorination, the directing group would be cleaved under appropriate conditions, and the N-protecting group would be removed to yield the final this compound.

While specific reaction conditions for the C4-chlorination of 5-fluoro-1H-indole using this method require experimental optimization, the precedent set by other C4-functionalization reactions provides a strong foundation for this approach. rsc.org

Cyclization Reactions for Indole Ring Closure

An alternative and widely employed strategy for the synthesis of substituted indoles involves the construction of the bicyclic ring system from acyclic precursors. This approach offers excellent control over the substitution pattern. Both palladium-catalyzed and acid-catalyzed cyclization reactions are powerful tools for this purpose.

Palladium-catalyzed reactions have become indispensable in the synthesis of heterocycles, including indoles. researchgate.net A common and effective method for the synthesis of 4-chloroindoles is the palladium-catalyzed annulation of a substituted o-chloroaniline with a ketone. mdpi.com This approach can be adapted for the synthesis of this compound.

In a typical reaction, a 2,3-dichloro-4-fluoroaniline (B1323061) would serve as the aniline component. This starting material could be coupled with a suitable ketone, for example, acetone, in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The reaction proceeds through a likely sequence of C-N bond formation followed by an intramolecular C-H activation/C-C bond formation to construct the pyrrole (B145914) ring of the indole nucleus. The choice of ligand is crucial for the efficiency and selectivity of the reaction.

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd(tBu3P)2] | K3PO4 | DMA | 140 | High | mdpi.com |

| Pd(OAc)2 / Josiphos | Base | Solvent | Temp | - | researchgate.net |

This table presents representative conditions for palladium-catalyzed indole synthesis, which could be adapted for the target molecule.

Another powerful palladium-catalyzed method involves the coupling of an o-haloaniline with an alkyne, followed by cyclization. nih.gov For the synthesis of this compound, this would involve the reaction of a 2-amino-3-chloro-4-fluorophenyl derivative with a suitable alkyne.

The Fischer indole synthesis is a classic and robust acid-catalyzed method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone. thieme-connect.com This reaction can be readily applied to the synthesis of this compound.

The synthesis would commence with the preparation of 3-chloro-4-fluorophenylhydrazine (B1585904) from 3-chloro-4-fluoroaniline. This can be achieved through diazotization followed by reduction. wipo.int The resulting phenylhydrazine is then condensed with a suitable carbonyl compound, such as pyruvic acid or an pyruvate ester, in the presence of an acid catalyst. The most commonly used acid catalysts include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride. thieme-connect.com

The reaction mechanism involves the in situ formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. thieme-connect.com

| Acid Catalyst | Solvent | Temperature | Outcome | Reference |

| HCl, H2SO4, PPA | Ethanol (B145695), Acetic Acid | Reflux | Good yields for various indoles | thieme-connect.com |

| ZnCl2 | None or high-boiling solvent | High | Often used, can be harsh | thieme-connect.com |

This table provides general conditions for the Fischer indole synthesis.

An abnormal Fischer indole synthesis has been reported where a methoxy-substituted phenylhydrazone underwent cyclization with concomitant substitution of the methoxy (B1213986) group with a chloride from the HCl catalyst. olemiss.edu This highlights the potential for unexpected side reactions depending on the substrates and conditions employed.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and recyclable catalysts and solvents, are increasingly being applied to the synthesis of important organic molecules like indoles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter reaction times compared to conventional heating methods. nih.govactascientific.com The application of microwave irradiation to classical indole syntheses, such as the Fischer indole synthesis and the Bischler indole synthesis, has been well-documented. nih.govorganic-chemistry.org

In the context of synthesizing this compound, a microwave-assisted Fischer indole synthesis would be a promising green approach. The reaction of 3-chloro-4-fluorophenylhydrazine with a carbonyl compound could be carried out in a microwave reactor, likely in a polar solvent that efficiently absorbs microwave energy, such as ethanol or dimethylformamide (DMF). The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes. mdpi.com

| Reaction Type | Catalyst/Solvent | Microwave Power/Temp | Time | Yield Improvement | Reference |

| Bischler Indole Synthesis | Solvent-free | 540 W | 45-60 s | Significant rate acceleration | organic-chemistry.org |

| Fischer Indole Synthesis | Various acids/solvents | Optimized | Minutes | Shorter reaction times | nih.gov |

This table illustrates the general advantages of microwave-assisted indole synthesis.

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as environmentally friendly solvents and catalysts in organic synthesis. mdpi.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. mdpi.com

Brønsted acidic ionic liquids have been successfully employed as both the solvent and catalyst in the Fischer indole synthesis. nih.gov These ionic liquids can effectively catalyze the reaction, and their immiscibility with many organic solvents allows for easy separation of the product and recycling of the ionic liquid.

For the synthesis of this compound, a Brønsted acidic ionic liquid, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO4]), could be used to facilitate the Fischer indole reaction between 3-chloro-4-fluorophenylhydrazine and a suitable carbonyl compound. The reaction could be performed neat in the ionic liquid, potentially under microwave irradiation to further enhance the reaction rate. The indole product could then be extracted with a non-polar organic solvent, leaving the ionic liquid to be reused in subsequent batches.

| Ionic Liquid Type | Role | Reaction | Advantages | Reference |

| Brønsted Acidic ILs | Catalyst and Solvent | Fischer Indole Synthesis | Recyclability, mild conditions | nih.gov |

| Chiral ILs | Supported Ligands | Asymmetric Catalysis | Catalyst recycling | mdpi.com |

This table summarizes the application of ionic liquids in indole synthesis.

Water as a Solvent in Indole Synthesis

The use of water as a solvent in organic synthesis represents a significant advancement in green chemistry, offering benefits such as low cost, non-flammability, and non-toxicity. mdpi.com Despite the general insolubility of many organic compounds in water, various methodologies have been developed for the synthesis of indoles and their derivatives in aqueous media. mdpi.comresearchgate.net These reactions can be conducted solely in water or in a mixture with an organic co-solvent, broadening the potential for creating extensive libraries of indole compounds. researchgate.net

One of the most well-established methods for indole synthesis, the Fischer indole synthesis, has been successfully adapted to aqueous conditions. rsc.org This method traditionally involves the acid-catalyzed rearrangement of arylhydrazones, often under harsh conditions. However, research has demonstrated that the reaction can proceed efficiently in water, sometimes eliminating the need for a traditional acid catalyst. For example, the synthesis of naltrindole, naltriben, and their analogs has been achieved by heating the corresponding phenylhydrazine hydrochloride and ketone in water. rsc.org This approach not only simplifies the reaction setup but also facilitates product isolation, as the indole derivatives often precipitate from the aqueous solution upon cooling. rsc.org

The use of water as a solvent is not limited to the Fischer synthesis. Other indole syntheses have also been adapted to aqueous environments, often with the aid of catalysts that are effective in water. These include transition metals, p-block elements, lanthanides, surfactants, ionic liquids, and nanoparticles. researchgate.net For instance, a bissulfonic acid type acidic ionic liquid has been used as a catalyst for the reaction of aldehydes or ketones with aromatic hydrazines in water, providing a mild and environmentally friendly route to indole compounds. google.comgoogle.com This method allows for easy separation of the product and reuse of the catalyst. google.com

Bioinspired indole prenylation reactions have also been developed in aqueous acidic media. acs.org These reactions mimic natural processes and utilize water-soluble substrates to achieve the desired transformations without the need for enzymes. acs.org

The key advantages of using water as a solvent in indole synthesis are summarized in the table below.

| Advantage | Description |

| Environmentally Benign | Water is non-toxic, non-flammable, and readily available, reducing the environmental impact of the synthesis. mdpi.com |

| Cost-Effective | The low cost of water compared to organic solvents makes the process more economical. mdpi.com |

| Simplified Workup | In many cases, the indole product is insoluble in water and precipitates out, simplifying purification. rsc.org |

| Mild Reaction Conditions | Aqueous syntheses can often be carried out under milder temperature and pressure conditions. google.com |

| Catalyst Reusability | Water-soluble catalysts can be easily separated from the product and reused. google.com |

Catalyst-Free and Solvent-Free Methodologies

In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free methodologies for indole synthesis have gained significant attention. These approaches aim to minimize waste, reduce energy consumption, and simplify reaction procedures by eliminating the need for both a catalyst and a solvent. tandfonline.comscispace.com

Solvent-free reactions, also known as neat reactions, offer several advantages, including reduced pollution, lower costs, and operational simplicity. scispace.com The classical Fischer indole synthesis, for example, has been successfully conducted in the absence of a solvent. scispace.com This is typically achieved by heating a mixture of a phenylhydrazine and a ketone with an acid, such as p-toluenesulfonic acid, to a high temperature for a short period. scispace.com The resulting crude product can then be purified by simple filtration and washing. scispace.com

Similarly, the synthesis of bis(indolyl)methanes, which are important compounds with a wide range of biological and industrial applications, can be achieved through the condensation of indole with aromatic aldehydes without any catalyst or solvent. tandfonline.com This reaction proceeds by grinding the reactants together, a mechanochemical approach that provides the necessary energy to drive the reaction forward. tandfonline.com

Catalyst-free indole synthesis can also be performed in environmentally benign solvents like water or glycerol. tandfonline.comresearchgate.net For instance, the Michael addition of indoles to β-fluoro-β-nitrostyrenes proceeds in a highly regioselective manner in water without the need for a catalyst. researchgate.net This method provides a green and efficient route to 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indoles. researchgate.net

The development of catalyst-free methods extends to the synthesis of more complex indole derivatives. A notable example is the synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines. acs.org This reaction proceeds through an aza-Michael addition of an in-situ formed enamine, followed by rearomatization to yield the desired indole. acs.org The process is operationally simple and tolerates a broad range of anilines and aliphatic amines. acs.org

| Methodology | Reactants | Conditions | Product |

| Solvent-Free Fischer Indole Synthesis | Phenylhydrazine, Ketone, Acid | Heating | Substituted Indoles |

| Solvent-Free Bis(indolyl)methane Synthesis | Indole, Aromatic Aldehyde | Grinding | Bis(indolyl)methanes |

| Catalyst-Free Michael Addition in Water | Indole, β-Fluoro-β-nitrostyrene | Stirring in Water | 3-(1-Aryl-2-fluoro-2-nitroethyl)-1H-indoles |

| Catalyst-Free 6-Hydroxy Indole Synthesis | Carboxymethyl Cyclohexadienone, Amine | Solvent | 6-Hydroxy Indoles |

These examples highlight the growing trend towards developing indole syntheses that are not only efficient and high-yielding but also adhere to the principles of green chemistry by minimizing or eliminating the use of catalysts and solvents.

Nanocatalysis in Indole Derivative Preparation

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional catalytic systems. Nanoparticles, due to their high surface-area-to-volume ratio and unique electronic properties, often exhibit enhanced catalytic activity, selectivity, and stability. aip.org In the context of indole synthesis, various nanocatalysts have been developed and successfully applied to the preparation of a wide range of indole derivatives. researchgate.net

Magnetic nanoparticles (MNPs) are particularly attractive as catalysts due to their easy separation from the reaction mixture using an external magnet, which simplifies product purification and allows for catalyst recycling. researchgate.net For instance, Fe3O4 magnetic nanoparticles have been utilized as an efficient catalyst for the synthesis of various indole derivatives. aip.org These reactions often proceed under mild conditions and in environmentally friendly solvents, aligning with the principles of green chemistry. researchgate.net

Other metal and metal oxide nanoparticles have also been employed in indole synthesis. For example, biosynthesized ZnO-CaO nanoparticles have been used as a highly efficient catalyst for the preparation of indole derivatives through the reaction of indole, formaldehyde, and various amines. scientific.net Similarly, palladium nanobiohybrids, where palladium nanoparticles are supported on a biological scaffold like an enzyme, have been shown to catalyze the C-H activation of indole derivatives under mild conditions. chemrxiv.org

The use of nanocatalysts is not limited to the synthesis of the indole core itself but also extends to the functionalization of pre-existing indole rings. The large surface area of these catalysts provides numerous active sites, leading to high reaction rates and yields. nanochemres.org

| Nanocatalyst | Synthetic Application | Key Advantages |

| Fe3O4 Magnetic Nanoparticles | Synthesis of various indole derivatives | Magnetically separable, reusable, high efficiency aip.orgresearchgate.net |

| ZnO-CaO Nanoparticles | Preparation of indole derivatives from indole, formaldehyde, and amines | High efficiency, simple workup, good yields scientific.net |

| Palladium Nanobiohybrids | C-H activation and functionalization of indole derivatives | Mild reaction conditions, high selectivity chemrxiv.org |

| (MWCNTs)-COOH/La2O3 Hybrid | Synthesis of acridine (B1665455) and indole derivatives | Reusable, high catalytic activity, mild reaction conditions nanochemres.org |

The development of nanocatalysts for indole synthesis is a rapidly growing field, with new and more efficient catalytic systems continually being reported. These advancements are paving the way for more sustainable and economical methods for the production of medicinally important indole-containing molecules.

Organocatalysis and Biocatalysis

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis in organic synthesis. These methodologies offer several advantages, including milder reaction conditions, higher selectivity, and reduced environmental impact. In the context of indole synthesis, both organocatalysis and biocatalysis have been successfully employed to access a variety of indole derivatives.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In indole synthesis, organocatalysts have been used to promote various transformations, including the Fischer indole synthesis. For example, a new and efficient method for the synthesis of different indole derivatives from various ketones and hydrazines has been developed using marine sponge/H3PO4 powder as a naturally occurring chiral catalyst under solvent-free conditions. brieflands.com

Biocatalysis , on the other hand, employs enzymes or whole microorganisms to catalyze chemical reactions. This approach is highly attractive due to the exceptional selectivity and efficiency of enzymes. Chemoenzymatic strategies have been developed for the synthesis of indole-containing acyloin derivatives. nih.gov One such method involves a three-enzyme coupled biotransformation to access structurally diverse indole-containing acyloins. nih.gov This process starts with commercially available indoles and utilizes an engineered tryptophan synthase β-subunit, an L-amino acid oxidase, and another enzyme to produce the desired products. nih.gov This approach has been shown to be effective for various substituted indoles, including 4-fluoroindole (B1304775) and 5-fluoroindole. nih.gov

The table below summarizes some examples of organocatalytic and biocatalytic approaches to indole synthesis.

| Catalytic Approach | Catalyst | Reactants | Product |

| Organocatalysis | Marine sponge/H3PO4 | Phenylhydrazine, Aliphatic or aromatic ketone | Substituted indoles |

| Biocatalysis | Engineered tryptophan synthase β-subunit, L-amino acid oxidase, NzsH | Indole derivatives, L-Ser | Indole-containing acyloin derivatives |

The continued development of novel organocatalysts and biocatalytic systems holds great promise for the future of indole synthesis, enabling the production of complex and valuable molecules in a more sustainable and efficient manner.

Continuous Flow Chemistry Techniques

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering numerous advantages over traditional batch processing. mdpi.comnih.govnih.gov These advantages include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and facile scalability. uc.pt The application of flow chemistry to the synthesis of heterocyclic compounds, particularly indoles, has garnered significant attention due to the prevalence of the indole scaffold in pharmaceuticals and other functional materials. mdpi.comnih.gov

Several classical indole syntheses have been successfully adapted to continuous flow conditions. The Fischer indole synthesis, for instance, has been performed in flow reactors using various heating methods, including conventional heating and microwave irradiation. mdpi.com High-temperature and high-pressure conditions achievable in flow systems can significantly reduce reaction times and improve yields. mdpi.com For example, the use of a heated flow system has been shown to be a viable and efficient method for indole synthesis. mdpi.com

The Reissert indole synthesis has also been adapted to a continuous flow process. The reduction of the nitro group and subsequent cyclization to form indole-2-carboxylic acid ethyl esters has been achieved using an H-cube system, which allows for rapid and efficient hydrogenation. mdpi.com

Beyond the synthesis of the indole core, continuous flow techniques have also been applied to the derivatization of the indole ring. mdpi.com This includes reactions such as C-3 iodination and N-H protection, which can be performed efficiently and safely in a flow setup. ucsb.edu

| Indole Synthesis Method | Flow Chemistry Approach | Key Advantages |

| Fischer Indole Synthesis | Heated flow system, microwave irradiation | Reduced reaction times, improved yields, scalability mdpi.com |

| Reissert Indole Synthesis | H-cube system for hydrogenation | Short reaction times, high efficiency mdpi.com |

| Hemetsberger–Knittel Synthesis | Flow system with high temperature | Decreased reaction time compared to batch and microwave mdpi.com |

| Indole Derivatization | Modular flow reactors | Efficient C-3 iodination and N-H protection ucsb.edu |

The ongoing development of novel reactor technologies and the integration of advanced analytical tools are expected to further expand the scope and applicability of continuous flow chemistry in the synthesis of this compound and its derivatives.

Synthesis of this compound as a Key Synthetic Intermediate

The compound this compound and its derivatives, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, are crucial intermediates in the synthesis of various biologically active molecules, including inhibitors of HIV non-nucleoside reverse transcriptase. acs.orgacs.orgresearchgate.net Several synthetic routes have been developed to access these important building blocks, with a focus on robustness, scalability, and avoidance of hazardous reagents. acs.orgacs.org

One prominent five-step synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate begins with the commercially available 4-chloro-3-fluoroaniline. acs.orgacs.org The key steps of this synthesis are outlined below:

Boc Protection: The synthesis commences with the protection of the amino group of 4-chloro-3-fluoroaniline with a tert-butyloxycarbonyl (Boc) group. acs.org

Regioselective Iodination: The Boc-protected aniline undergoes regioselective iodination at the C-2 position. acs.org

Boc Deprotection: The Boc protecting group is then removed to yield the corresponding ortho-iodoaniline. acs.org

Cyclization: The resulting o-iodoaniline is cyclized to form the 5-chloro-4-fluoro-indole-2-carboxylic acid. acs.org

Esterification: Finally, the carboxylic acid is esterified to afford the target methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. acs.org

The development of this robust and scalable synthesis has been instrumental in providing a reliable supply of this key indole intermediate for the preparation of potential therapeutic agents.

| Step | Reactant | Reagents | Product |

| 1 | 4-chloro-3-fluoroaniline | Boc anhydride | Boc-protected aniline |

| 2 | Boc-protected aniline | Iodinating agent | 2-iodo-Boc-protected aniline |

| 3 | 2-iodo-Boc-protected aniline | Acid | 2-iodo-4-chloro-5-fluoroaniline |

| 4 | 2-iodo-4-chloro-5-fluoroaniline | Cyclization reagents | 5-chloro-4-fluoro-1H-indole-2-carboxylic acid |

| 5 | 5-chloro-4-fluoro-1H-indole-2-carboxylic acid | Esterification reagents | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate |

Reactivity and Reaction Mechanisms of 4 Chloro 5 Fluoro 1h Indole

Electrophilic Aromatic Substitution Reactions at the Indole (B1671886) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. The pyrrole (B145914) ring is significantly more reactive towards electrophiles than the benzene (B151609) ring due to the ability of the nitrogen lone pair to stabilize the cationic intermediate (the arenium ion). Substitution occurs predominantly at the C3 position, as this allows the positive charge in the intermediate to be delocalized over the C2 and nitrogen atoms without disrupting the aromaticity of the benzene ring.

In the case of 4-chloro-5-fluoro-1H-indole, the electron-withdrawing nature of the halogen substituents on the benzene ring further deactivates this ring towards electrophilic attack. perlego.com Consequently, electrophilic substitution will overwhelmingly favor the electron-rich pyrrole ring, with the C3 position being the primary site of reaction. rsc.org The general mechanism involves the attack of the C3-C2 π-bond on an electrophile (E+), forming a stabilized carbocation intermediate, which then loses a proton from C3 to restore aromaticity.

General Mechanism of Electrophilic Aromatic Substitution at C3 of Indole:

Step 1: The π-electrons from the indole's C2-C3 double bond attack the electrophile (E+). Step 2: A resonance-stabilized carbocation (arenium ion) is formed. Step 3: A base removes the proton from the C3 position, restoring the aromatic system.

While halogens are typically ortho-, para-directors in electrophilic aromatic substitution on a single benzene ring, this rule is less relevant here because the substitution occurs on the separate pyrrole ring. libretexts.orgstudysmarter.co.uk The electronic effects of the C4 and C5 halogens are transmitted through the bicyclic system, but they are not sufficient to overcome the inherent preference for C3 substitution. Computational methods can be used to predict the most nucleophilic center in complex heteroaromatic systems by calculating the energies of protonated intermediates, which consistently identifies the C3 position in indoles as the most reactive site. nih.gov

Nucleophilic Reactions Involving the Indole Nitrogen

The N-H proton of the indole nucleus is weakly acidic and can be removed by a suitable base (e.g., NaH, KOtBu) to form a resonance-stabilized indolide anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-functionalized products. clockss.org The presence of the electron-withdrawing chloro and fluoro groups on the benzene ring increases the acidity of the N-H proton, facilitating its deprotonation.

This enhanced acidity makes this compound a suitable substrate for N-alkylation and N-acylation reactions. The reaction proceeds via an SN2 mechanism where the indolide anion attacks the electrophilic carbon of an alkyl halide or acyl chloride. researchgate.net For electron-deficient indoles, palladium-catalyzed N-allylation has also been shown to be an effective method for functionalization. mdpi.comresearchgate.net

| Reaction Type | Reagents | Product Type | General Yields | Ref |

| N-Alkylation | 1. NaH, DMF 2. R-X (e.g., MeI, BnBr) | 1-Alkyl-4-chloro-5-fluoro-1H-indole | Moderate to High | mdpi.com |

| N-Acylation | 1. NaH, THF 2. RCOCl (e.g., AcCl) | 1-Acyl-4-chloro-5-fluoro-1H-indole | Moderate to High | clockss.org |

| N-Allylation | Allyl Acetate, Pd(dba)₂, Ligand, Base | 1-Allyl-4-chloro-5-fluoro-1H-indole | Moderate to High | mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

The halogen substituents on the this compound scaffold serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The C4-Cl bond is the primary site for these reactions, as carbon-chlorine bonds are significantly more reactive than carbon-fluorine bonds in typical palladium-catalyzed cycles. wikipedia.org

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base to form a 4-aryl- or 4-vinyl-5-fluoro-1H-indole.

Heck Reaction: The Heck reaction couples the C4-Cl bond with an alkene in the presence of a palladium catalyst and a base to introduce a substituted vinyl group at the C4 position. nih.govorganic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the C4-Cl site and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yielding a 4-alkynyl-5-fluoro-1H-indole. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov

| Reaction | Coupling Partner | Catalyst System | Base | Product |

| Suzuki | Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos) | K₂CO₃ or K₃PO₄ | 4-Aryl-5-fluoro-1H-indole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃) | Et₃N or K₂CO₃ | 4-Vinyl-5-fluoro-1H-indole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N or DIPA | 4-Alkynyl-5-fluoro-1H-indole |

This table represents expected outcomes based on standard cross-coupling methodologies applied to aryl chlorides.

Cycloaddition Reactions of Indole Systems

Indoles can participate in cycloaddition reactions, although this often requires overcoming the energetic barrier of disrupting the aromatic system. The C2-C3 double bond of the indole can act as a dienophile in [4+2] Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The electron-deficient nature of this compound, due to its halogen substituents, makes it a more suitable dienophile for normal-electron-demand Diels-Alder reactions with electron-rich dienes. nih.gov

More recently, dearomative cycloadditions of electron-deficient indoles have been developed. These include [3+2] and [4+3] cycloadditions that yield complex polycyclic indolines. figshare.comresearchgate.netnih.gov For example, visible-light-induced dearomatization reactions can proceed with indoles bearing electron-withdrawing groups at the C4, C5, C6, or C7 positions. acs.org These transformations often utilize photoredox catalysis to generate radical intermediates that engage in cycloaddition, providing access to valuable and complex molecular scaffolds. researchgate.netnih.gov

Friedel-Crafts Reactions with Indoles and Derivatives

Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions that can be applied to indoles. wikipedia.org The reaction occurs at the nucleophilic C3 position. A Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) is used to activate the alkyl halide or acyl chloride, generating a potent electrophile (a carbocation or acylium ion). nih.govmasterorganicchemistry.com

For this compound, the deactivating effect of the halogens means that stronger Lewis acids or more forcing conditions might be necessary compared to unsubstituted indole. nih.govacs.org Friedel-Crafts acylation is generally more straightforward than alkylation, as the resulting 3-acylindole product is deactivated towards further substitution, preventing polyacylation. researchgate.net

| Reaction | Electrophile | Catalyst | Typical Product |

| Friedel-Crafts Alkylation | R-X (Alkyl Halide) | AlCl₃ or Fe(OTf)₃ | 3-Alkyl-4-chloro-5-fluoro-1H-indole |

| Friedel-Crafts Acylation | RCOCl (Acyl Chloride) | AlCl₃ | 3-Acyl-4-chloro-5-fluoro-1H-indole |

Reactions at the Halogen Sites (e.g., Halogen Exchange, Substitution)

Direct nucleophilic aromatic substitution (SNAr) of the chlorine at C4 or the fluorine at C5 is generally difficult. SNAr reactions require the aromatic ring to be activated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. The chloro and fluoro substituents themselves are not sufficiently activating to promote this reaction under standard conditions.

Halogen exchange (Halex) reactions, which involve the substitution of one halogen for another, are a potential pathway, particularly for the C4-Cl bond. For instance, conversion to a 4-fluoro derivative might be possible using a fluoride (B91410) source like KF or CsF at high temperatures in a polar aprotic solvent (e.g., DMSO, sulfolane). However, these reactions are also typically more efficient on aromatic rings activated by other electron-withdrawing groups.

Advanced Spectroscopic and Analytical Characterization for 4 Chloro 5 Fluoro 1h Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules like 4-chloro-5-fluoro-1H-indole. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of functional groups.

Proton (¹H) NMR spectroscopy provides data on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals for the five protons: one on the nitrogen (H1) and four on the indole (B1671886) ring system (H2, H3, H6, H7).

The proton at position 2 (H2) is anticipated to appear as a triplet, coupled to the H3 proton and the H1 (N-H) proton. The H3 proton would likewise show coupling to H2 and H1. The protons on the benzene (B151609) ring, H6 and H7, would constitute an AX or AB system, appearing as a pair of doublets due to their ortho-coupling. The N-H proton typically appears as a broad singlet at a higher chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predictions are based on data from this compound-2-carboxylic acid and standard indole chemical shifts.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (N-H) | > 11.0 | Broad Singlet (br s) | - |

| H7 | ~7.5 - 7.7 | Doublet (d) | JH7-H6 ≈ 8.0-9.0 |

| H6 | ~7.3 - 7.5 | Doublet of Doublets (dd) | JH6-H7 ≈ 8.0-9.0, JH6-F ≈ 4.0-5.0 |

| H2 | ~7.2 - 7.4 | Triplet (t) | JH2-H3 ≈ 2.5-3.0, JH2-H1 ≈ 2.5-3.0 |

| H3 | ~6.5 - 6.7 | Triplet (t) | JH3-H2 ≈ 2.5-3.0, JH3-H1 ≈ 2.5-3.0 |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of nearby substituents. The carbon atom attached to the fluorine (C5) is expected to show a large C-F coupling constant, while the carbon attached to chlorine (C4) will also be significantly shifted. The specific assignments require two-dimensional NMR techniques for confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on substituent effects on the indole scaffold.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~123 |

| C3 | ~102 |

| C4 | ~115 (C-Cl) |

| C5 | ~155 (JC-F > 200 Hz) |

| C6 | ~112 |

| C7 | ~120 |

| C8 (C3a) | ~128 |

| C9 (C7a) | ~135 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show cross-peaks between H6 and H7, confirming their ortho relationship on the benzene ring. It would also show correlations between the N-H proton (H1) and the protons at C2 and C3, as well as a correlation between H2 and H3.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. An HSQC spectrum would show cross-peaks connecting the signals for H2 to C2, H3 to C3, H6 to C6, and H7 to C7, allowing for the direct assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

H2 correlating to C3, C4, and C9.

H7 correlating to C5, C6, and C8.

The N-H proton (H1) correlating to C2, C3, and C9.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information. nih.gov For this compound (C₈H₅ClFN), the nominal molecular weight is 169.58 g/mol .

The mass spectrum would prominently feature the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic isotopic cluster: a peak for [C₈H₅³⁵ClFN]⁺ at m/z 169 and a smaller peak for [C₈H₅³⁷ClFN]⁺ at m/z 171, with an intensity ratio of approximately 3:1. The fragmentation pattern under electron ionization (EI) would likely involve the loss of a chlorine atom (M-Cl) or hydrogen cyanide (M-HCN), which are common fragmentation pathways for halogenated indoles.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its elemental formula, C₈H₅ClFN. The calculated monoisotopic mass for [C₈H₅³⁵ClFN]⁺ is 169.0095. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition.

For the analysis of this compound in reaction mixtures or other complex samples, mass spectrometry is typically coupled with a chromatographic separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

GC-MS: This technique is suitable for volatile and thermally stable compounds. The indole would first be separated from other components on a GC column before entering the mass spectrometer for detection and identification.

HPLC-MS: This is a versatile technique suitable for a wide range of compounds. Several patents indicate that HPLC-MS is used to monitor reactions involving derivatives of this compound, confirming its suitability for this type of analysis. googleapis.comgoogle.comgoogle.com The HPLC separates the components of a liquid mixture, and the eluent is then introduced into the mass spectrometer, allowing for the confident identification of the target compound even in a complex matrix. scispace.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. The methods operate on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum is characterized by absorption bands that confirm the presence of the indole ring system and its specific substituents. The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is complex, containing characteristic absorptions from C=C stretching vibrations within the aromatic and pyrrole (B145914) rings.

The presence of halogen substituents also influences the spectrum. The C-F and C-Cl stretching vibrations are typically found in the fingerprint region (below 1400 cm⁻¹). Specifically, C-F stretches often appear as strong bands between 1400 cm⁻¹ and 1000 cm⁻¹, while C-Cl stretches are found at lower wavenumbers, generally between 800 cm⁻¹ and 600 cm⁻¹. Detailed analysis of the vibrational spectra of related halogenated indole derivatives, supported by computational methods like Density Functional Theory (DFT), aids in the precise assignment of these bands. mdpi.comnih.gov

Table 1: Representative FT-IR Spectral Data for Substituted Indoles

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400 - 3300 | Indicates the presence of the secondary amine in the pyrrole ring. |

| Aromatic C-H Stretch | 3150 - 3000 | Corresponds to the C-H bonds of the benzene and pyrrole rings. |

| C=C Ring Stretch | 1600 - 1450 | A series of bands related to the skeletal vibrations of the indole ring. |

| C-F Stretch | 1400 - 1000 | Strong absorption indicating the carbon-fluorine bond. |

| C-Cl Stretch | 800 - 600 | Absorption indicating the carbon-chlorine bond. |

This table presents expected values based on the analysis of similar substituted indole and aromatic compounds. mdpi.comnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. msu.edu For aromatic and heterocyclic compounds like this compound, the conjugated π-electron system of the indole ring gives rise to characteristic absorption bands.

The UV-Vis spectrum of indole derivatives typically displays two or three distinct absorption bands corresponding to π→π* electronic transitions. researchgate.net The most intense transitions are usually observed in the range of 200-300 nm. The substitution of the indole ring with chloro and fluoro groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) and may also affect the molar absorptivity (ε). These shifts are due to the electronic effects (inductive and mesomeric) of the halogen substituents on the energy levels of the molecular orbitals. acs.org Analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane.

Table 2: Typical UV-Vis Absorption Data for Indole Derivatives

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| ~220 nm | High | π→π* |

Note: The exact λmax and ε values for this compound would need to be determined experimentally. The values provided are representative of the indole chromophore. researchgate.net

Elemental Analysis (EA) for Purity and Composition

Elemental Analysis (EA) is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like halogens) in a sample. This method provides the empirical formula of a compound, which can be compared to the theoretical composition calculated from its proposed molecular formula. For this compound (C₈H₅ClFN), EA is crucial for confirming its elemental makeup and assessing its purity.

The standard for high-purity organic compounds in research publications is typically an elemental analysis result that falls within ±0.4% of the calculated theoretical values. nih.gov This level of accuracy helps to rule out the presence of significant impurities, such as residual solvents or starting materials, and validates the molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₈H₅ClFN)

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 56.68% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.97% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 20.91% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 11.20% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.26% |

| Total | | | 169.586 | 100.00% |

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, various chromatographic methods are indispensable for assessing purity, monitoring reaction progress, and for purification.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used primarily for qualitative analysis. libretexts.org It is widely employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. It is also used to identify the components of a mixture and to determine the appropriate solvent system for a larger-scale separation using column chromatography.

For this compound, a TLC plate coated with silica (B1680970) gel (the stationary phase) is typically used. The compound is spotted on the plate, which is then developed in a sealed chamber containing a suitable solvent system (the mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to the aromatic nature of the indole ring, spots can be visualized under UV light (typically at 254 nm).

Table 4: Typical TLC Parameters for Indole Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |

| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 4:1, 3:1 v/v) |

| Visualization | UV lamp (254 nm) or chemical staining agents (e.g., vanillin) |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. nih.gov It offers high resolution and sensitivity, making it an ideal method for determining the purity of this compound.

A common mode for analyzing indole derivatives is reverse-phase HPLC. In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. cetjournal.it The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., one of its λmax values). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 5: Illustrative HPLC Conditions for Analysis of Indole Derivatives

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size, e.g., 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at ~270 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is another key separation technique, primarily used for analyzing volatile and thermally stable compounds. While less common than HPLC for non-volatile indole derivatives, GC can be applied to this compound if it possesses sufficient volatility and thermal stability. The sample is vaporized and injected into a column, and separation occurs based on the compound's boiling point and interactions with the stationary phase.

A typical GC analysis would employ a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds, while a mass spectrometer (MS) as a detector (GC-MS) provides both retention time and mass spectral data, offering definitive structural confirmation.

Table 6: General Gas Chromatography Parameters

| Parameter | Description |

|---|---|

| Column | Fused silica capillary column (e.g., DB-5 or HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Computational Chemistry and Theoretical Investigations of 4 Chloro 5 Fluoro 1h Indole

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Coupled Cluster)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost, particularly for studying substituted aromatic systems. mdpi.comresearchgate.net

Quantum chemical calculations can map the electron density distribution of 4-chloro-5-fluoro-1H-indole. The indole (B1671886) ring system features a delocalized π-electron system. The introduction of electronegative chlorine and fluorine atoms at the C4 and C5 positions, respectively, significantly influences this electronic structure.

These substituents exert strong electron-withdrawing inductive effects, which would be expected to polarize the electron density of the benzene (B151609) portion of the indole ring. Theoretical calculations can quantify this effect by generating electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would be used to determine these energy levels and predict its electronic absorption properties and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for an Indole Derivative This table is a hypothetical representation of data that would be generated from DFT calculations.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |

The 1H-indole ring system is inherently planar and rigid. Conformational analysis for the parent this compound molecule would primarily involve confirming the planarity of this bicyclic system. Theoretical calculations, such as geometry optimization using DFT, can determine the most stable three-dimensional structure by finding the minimum energy conformation. The strong inductive effect of fluorine can influence the puckering of adjacent rings in more complex systems, a factor that can be precisely modeled. nih.gov For substituted derivatives of this indole, computational methods could be used to predict the preferred orientation of flexible side chains.

Vibrational analysis through quantum chemical calculations is a powerful tool for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FTIR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. mdpi.comnih.gov

This theoretical spectrum can be compared with experimental results to assign specific vibrational modes to observed absorption bands. mdpi.com For this compound, calculations would predict characteristic frequencies for N-H stretching, C-H stretching, C-Cl stretching, C-F stretching, and the various vibrations of the indole ring. A strong correlation between the calculated and experimental wavenumbers would confirm the molecular structure. mdpi.com

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Heterocycle This table illustrates how theoretical data is correlated with experimental data, based on methodologies used for similar compounds. mdpi.com

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3104 | 3098 | N-H stretching |

| ν(C=C) | 1610 | 1615 | Aromatic ring stretching |

| ν(C-Cl) | 750 | 748 | C-Cl stretching |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netmdpi.com

For this compound, docking studies would involve selecting a biologically relevant protein target. The indole scaffold is a common feature in molecules targeting enzymes like kinases or receptors in the central nervous system. researchgate.net The docking process would place the indole derivative into the active site of the target protein in various possible conformations and score them based on binding affinity. The results would identify the most likely binding mode and the specific amino acid residues involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Table 3: Illustrative Molecular Docking Results This table is a generalized example of typical output from a molecular docking study.

| Parameter | Value | Description |

|---|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) | A common target in cancer therapy |

| Binding Energy | -8.5 kcal/mol | An estimate of the binding affinity; more negative values indicate stronger binding |

| Interacting Residues | Leu718, Val726, Ala743, Lys745 | Amino acids in the active site forming key interactions with the ligand |

Molecular Dynamics Simulations for Conformational Dynamics and Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked complex and the conformational changes that may occur upon binding.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions). The simulation would track the atomic motions over a set period (nanoseconds to microseconds). Analysis of the simulation trajectory can confirm the stability of the binding pose predicted by docking, reveal the role of water molecules in the binding interface, and provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a molecule such as this compound, QSAR studies are instrumental in predicting its potential efficacy as a therapeutic agent by relating its physicochemical properties to a specific biological endpoint. The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural properties. mdpi.com

The process involves calculating a set of numerical values, known as molecular descriptors, that quantify different aspects of the molecule's structure. These descriptors are then used as independent variables in a regression analysis to build a mathematical model that can predict the activity of new, untested compounds. Studies on various indole derivatives have successfully employed QSAR to design and identify potent inhibitors for specific biological targets. researchgate.netmdpi.com For this compound, the model would specifically account for the electronic, steric, and hydrophobic contributions of the halogen atoms at the C4 and C5 positions of the indole ring.

The introduction of halogen atoms, such as chlorine and fluorine, into a molecule dramatically alters its physicochemical profile. In QSAR modeling of this compound, specific descriptors are calculated to capture the influence of these substituents. Halogen substitution can enhance biological efficiency by modifying a molecule's electronic and structural properties. nih.gov These descriptors are broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These quantify the effect of a substituent on the electron distribution of the molecule. The chlorine and fluorine atoms are both strongly electronegative and exert a powerful electron-withdrawing inductive effect. This influences the molecule's acidity, basicity, and ability to participate in reactions involving electrophiles or nucleophiles. Key electronic descriptors include:

Hammett Constants (σ): These values quantify the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. Both chlorine and fluorine have positive sigma values, indicating they are electron-withdrawing.

Electrophilicity Index (ω): This global reactivity descriptor measures the energy stabilization when a molecule acquires additional electronic charge. A higher electrophilicity index, often enhanced by halogenation, suggests a greater propensity to act as an electrophile. nih.gov

Steric Descriptors: These describe the size and shape of the substituents, which are crucial for determining how the molecule fits into a biological target like an enzyme's active site. Relevant descriptors include:

Van der Waals Radius: This measures the effective size of the atom.

Molar Refractivity (MR): This parameter accounts for both the volume of the substituent and its polarizability.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes key descriptor values for chloro and fluoro substituents, which would be essential inputs for any QSAR model of this compound.

| Descriptor | Symbol | Chlorine (Cl) | Fluorine (F) | Property Represented |

| Electronic | ||||

| Hammett Meta Constant | σm | 0.37 | 0.34 | Inductive electron-withdrawing effect |

| Hammett Para Constant | σp | 0.23 | 0.06 | Combined inductive and resonance effects |

| Field Effect | F | 0.41 | 0.43 | Inductive effect |

| Resonance Effect | R | -0.15 | -0.34 | Mesomeric (resonance) effect |

| Steric | ||||

| Van der Waals Radius | - | 1.75 Å | 1.47 Å | Atomic size |

| Molar Refractivity | MR | 0.60 | 0.09 | Molar volume and polarizability |

| Hydrophobic | ||||

| Hansch Parameter | π | 0.71 | 0.14 | Contribution to lipophilicity |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions. For this compound, DFT calculations can provide a detailed, step-by-step understanding of its reactivity in various chemical transformations. These theoretical investigations can map out the entire potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products.

This is achieved by:

Geometry Optimization: Calculating the most stable three-dimensional structures for reactants, intermediates, transition states, and products.

Energy Calculations: Determining the electronic energies of these optimized structures. The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

Frequency Calculations: Verifying the nature of the stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For this compound, the electron-withdrawing nature of the chlorine at C4 and fluorine at C5 is expected to deactivate the benzene portion of the indole ring towards electrophilic aromatic substitution, while also influencing the regioselectivity of such reactions. DFT studies can precisely quantify these effects. For instance, by modeling the addition of an electrophile, one can calculate the activation energies for substitution at each possible position on the ring. The position with the lowest energy barrier would be the predicted major product, providing a theoretical rationale for experimentally observed outcomes.

Computational studies on related substituted indoles have demonstrated the power of this approach. Theoretical calculations have been used to provide insights into reaction mechanisms and the site-selectivity of reactions, revealing, for example, how C5-fluoro substitution can diminish reaction yields compared to chloro analogues. nih.gov DFT can also be used to calculate properties like heats of formation to evaluate the relative stability of different substituted indole isomers.

A hypothetical DFT study on the nitration of this compound could generate data on the relative energies of the intermediates and transition states, as illustrated in the conceptual table below.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants + NO₂⁺ | 0.0 | Initial state |

| 2 | Transition State (C2 attack) | +15.2 | Energy barrier for attack at C2 |

| 3 | σ-complex (C2 attack) | -5.1 | Intermediate for C2 attack |

| 4 | Transition State (C3 attack) | +12.5 | Energy barrier for attack at C3 |

| 5 | σ-complex (C3 attack) | -8.9 | Intermediate for C3 attack |

| 6 | Transition State (C6 attack) | +20.8 | Energy barrier for attack at C6 |

| 7 | σ-complex (C6 attack) | +2.3 | Intermediate for C6 attack |

| 8 | Transition State (C7 attack) | +22.1 | Energy barrier for attack at C7 |

| 9 | σ-complex (C7 attack) | +3.5 | Intermediate for C7 attack |

Note: The energy values in this table are hypothetical and for illustrative purposes only.

Such a study would predict that substitution at the C3 position is both kinetically and thermodynamically favored over substitution at other positions, a common feature in indole chemistry that is modulated by the electronic effects of the halogen substituents.

Biological Activities and Mechanistic Studies of 4 Chloro 5 Fluoro 1h Indole Derivatives

Anticancer Activities

The indole (B1671886) nucleus is a "privileged scaffold" for the design of anticancer agents, capable of modulating numerous biological pathways involved in cancer progression. nih.gov Halogenated indole derivatives, including those with chloro and fluoro substitutions, have demonstrated significant potential in this area. nih.govnih.govacs.org

The anticancer effects of chloro- and fluoro-substituted indole derivatives are exerted through various mechanisms, leading to the inhibition of cancer cell growth and proliferation.

Apoptosis Induction: A primary mechanism by which these compounds exhibit anticancer activity is the induction of apoptosis, or programmed cell death. nih.gov For instance, certain 2-chloro-acetamide derivatives containing an indole moiety have been shown to induce significant apoptosis in cancer cells. nih.gov Studies using DAPI staining and annexin (B1180172) V-FITC/PI double staining have confirmed that these derivatives can lead to the formation of apoptotic bodies and a high percentage of late apoptotic cells in a dose-dependent manner. nih.gov Similarly, novel indole derivatives have been found to induce apoptosis in lung cancer cells through the production of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov Fluorinated isatin (B1672199) derivatives, which feature an indole core, also trigger apoptosis by causing mitochondrial membrane dissipation and stimulating ROS production in tumor cells. nih.gov